molecular formula C11H14F3NO2 B1412640 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine CAS No. 2206609-85-8

3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine

Cat. No.: B1412640
CAS No.: 2206609-85-8
M. Wt: 249.23 g/mol
InChI Key: QVEGKEOINHPBOF-UHFFFAOYSA-N
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Description

This compound belongs to the class of aryloxyalkylamines, which have shown promising results in the treatment of various diseases such as hypertension, cardiac arrhythmias, and diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine typically involves the reaction of 3-(2,2,2-trifluoroethoxy)phenol with 3-chloropropylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aryloxyalkylamines.

Scientific Research Applications

3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as hypertension, cardiac arrhythmias, and diabetes.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in the regulation of physiological processes. For example, it may interact with adrenergic receptors to modulate cardiovascular functions or inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 3-[2-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
  • Tris(2,2,2-trifluoroethyl) phosphite
  • 2,2,2-Trifluoroethanol

Comparison: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is unique due to its specific aryloxyalkylamine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in treating cardiovascular diseases and metabolic disorders, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[3-(2,2,2-trifluoroethoxy)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)8-17-10-4-1-3-9(7-10)16-6-2-5-15/h1,3-4,7H,2,5-6,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEGKEOINHPBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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